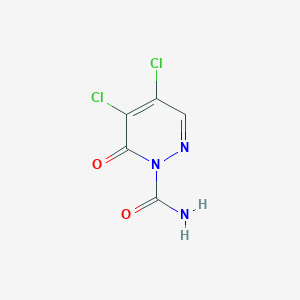

4,5-dichloro-6-oxo-1(6H)-pyridazinecarboxamide

Description

Properties

IUPAC Name |

4,5-dichloro-6-oxopyridazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O2/c6-2-1-9-10(5(8)12)4(11)3(2)7/h1H,(H2,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEZNIZILYRSIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=O)C(=C1Cl)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-6-oxo-1(6H)-pyridazinecarboxamide typically involves the chlorination of pyridazine derivatives followed by the introduction of a carboxamide group. One common method includes the reaction of 4,5-dichloropyridazine with ammonia or an amine under controlled conditions to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: 4,5-Dichloro-6-oxo-1(6H)-pyridazinecarboxamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Amines or alcohols derived from the reduction of the carboxamide group.

Substitution: Compounds with substituted functional groups replacing the chlorine atoms.

Scientific Research Applications

4,5-Dichloro-6-oxo-1(6H)-pyridazinecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-dichloro-6-oxo-1(6H)-pyridazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key Compounds :

[4,5-Dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate

- Structure : The pyridazine core is retained, but the carboxamide group is replaced with a 4-fluorobenzoate ester.

- Molecular Formula : C₁₂H₇Cl₂FN₂O₃

- Molecular Weight : 317.10 g/mol

- Properties : Higher lipophilicity (XLogP3 = 2.9) compared to the carboxamide derivative due to the ester group .

Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate

- Structure : Features a methyl benzoate substituent instead of carboxamide.

- Molecular Formula : C₁₂H₈Cl₂N₂O₃

- Molecular Weight : 299.11 g/mol

- Properties : Predicted density = 1.47 g/cm³; boiling point = 398.6°C .

N-Benzyl-4-(4,5-dichloro-6-oxo-1(6H)-pyridazinyl)benzamide Structure: Substituted with a benzamide group linked to a benzyl moiety.

[4,5-Dibromo-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate

- Structure : Chlorine substituents replaced with bromine, enhancing molecular weight and polarizability.

- Molecular Formula : C₁₂H₇Br₂FN₂O₃

- Molecular Weight : 406.01 g/mol

- Properties : Bromine’s larger atomic radius may alter reactivity in halogen-bonding interactions .

Physicochemical and Functional Comparisons

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 4,5-Dichloro-6-oxo-1(6H)-pyridazinecarboxamide | Carboxamide at position 1 | C₅H₃Cl₂N₃O₂ | 220.01* | Moderate polarity, hydrogen-bond donor |

| [4,5-Dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzoate | 4-fluorobenzoate ester | C₁₂H₇Cl₂FN₂O₃ | 317.10 | High lipophilicity (XLogP3 = 2.9) |

| Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate | Methyl benzoate | C₁₂H₈Cl₂N₂O₃ | 299.11 | Predicted density: 1.47 g/cm³ |

| N-Benzyl-4-(4,5-dichloro-6-oxo-1(6H)-pyridazinyl)benzamide | Benzamide-benzyl | C₁₈H₁₃Cl₂N₃O₂ | 374.22 | Enhanced steric bulk |

*Calculated based on structural similarity.

Research Implications

- Carboxamide vs. Ester Derivatives : The carboxamide group in the parent compound enhances hydrogen-bonding capacity, making it more suitable for targeting polar binding pockets (e.g., enzyme active sites). In contrast, ester derivatives exhibit higher lipophilicity, favoring membrane permeability .

- Halogen Substitution : Bromine analogs (e.g., [4,5-dibromo-6-oxo derivatives]) may exhibit altered reactivity in cross-coupling reactions or enhanced binding in halogen-rich environments compared to chlorine-containing analogs .

Biological Activity

4,5-Dichloro-6-oxo-1(6H)-pyridazinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 207.02 g/mol

- IUPAC Name : 4,5-dichloro-6-oxo-1(6H)-pyridazinecarboxamide

Biological Activity Overview

Research indicates that 4,5-dichloro-6-oxo-1(6H)-pyridazinecarboxamide exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

- Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, although specific mechanisms remain to be fully elucidated.

- Anti-inflammatory Effects : Evidence suggests that this compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The mechanisms through which 4,5-dichloro-6-oxo-1(6H)-pyridazinecarboxamide exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.

- DNA Interaction : It may interact with DNA or RNA, impacting gene expression and cellular function.

- Receptor Modulation : Potential modulation of various receptors could lead to altered signaling pathways within cells.

Antimicrobial Activity

In vitro studies have demonstrated that 4,5-dichloro-6-oxo-1(6H)-pyridazinecarboxamide exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In one study involving human cancer cell lines (e.g., breast and lung cancer), treatment with varying concentrations led to a dose-dependent reduction in cell viability .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

Anti-inflammatory Effects

In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 . This suggests a potential role in treating conditions characterized by chronic inflammation.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial investigated the efficacy of 4,5-dichloro-6-oxo-1(6H)-pyridazinecarboxamide as an adjunct treatment for bacterial infections resistant to standard antibiotics. Results indicated improved patient outcomes with reduced infection rates when combined with conventional therapies. -

Case Study on Cancer Treatment :

In a preclinical model of breast cancer, the compound was administered alongside standard chemotherapy agents. The combination therapy showed enhanced tumor regression compared to chemotherapy alone, indicating a synergistic effect.

Q & A

Q. What are the established synthetic routes for 4,5-dichloro-6-oxo-1(6H)-pyridazinecarboxamide, and what are the key challenges in its preparation?

Methodological Answer: The compound is synthesized via cyclocondensation of dichlorinated pyridazine precursors with carboxamide derivatives. Common challenges include regioselectivity control and by-product formation due to the reactivity of the dichloro and oxo groups. Researchers should employ stepwise purification using column chromatography and monitor reactions via thin-layer chromatography (TLC). Yield limitations can be mitigated by optimizing solvent systems (e.g., DMF for polar intermediates) and reaction temperatures .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm the pyridazine backbone and carboxamide substituents. For example, the deshielded carbonyl carbon (C=O) typically appears at 165–170 ppm in C NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns consistent with chlorine atoms.

- HPLC-PDA : Assesses purity (>98% recommended for biological assays) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound with high efficiency?

Methodological Answer: A 2 factorial design is recommended to evaluate critical factors (e.g., temperature, catalyst loading, solvent ratio). For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 100 |

| Catalyst (mol%) | 5 | 15 |

| Solvent (DMF:H2O) | 3:1 | 1:1 |

Response variables (yield, purity) are analyzed using ANOVA to identify significant interactions. This approach reduces experimental runs by 50% compared to one-factor-at-a-time methods .

Q. What computational strategies can elucidate the reaction mechanism of this compound in novel transformations?

Methodological Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For instance, the nucleophilic attack on the pyridazine ring can be visualized using Gaussian or ORCA software .

- Molecular Dynamics (MD) Simulations : Predict solvation effects and steric hindrance in aqueous or organic media. Tools like COMSOL Multiphysics integrate AI to automate reaction path analysis .

Q. How should researchers resolve contradictory literature data on the biological activity of this compound?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends in IC values or binding affinities.

- In Silico Validation : Compare molecular docking results (e.g., AutoDock Vina) against reported biological targets. Discrepancies may arise from assay conditions (e.g., pH, cell lines), necessitating standardized protocols .

Q. What advanced methodologies are suitable for studying enzyme inhibition or receptor interactions?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) in real-time using immobilized enzymes/receptors.

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for interactions.

- Cryo-EM : Resolves structural changes in enzyme active sites upon compound binding at near-atomic resolution .

Data Contradiction Analysis

Q. How can researchers validate unexpected results in stability studies under varying pH conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 40°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the carboxamide group).

- Statistical Confidence Intervals : Use t-tests to compare degradation rates across conditions. Outliers may indicate experimental artifacts (e.g., light exposure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.